molecular formula C6H9N3O3 B13215156 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13215156
M. Wt: 171.15 g/mol
InChI Key: SMSQMEZZLPFGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound with a unique structure that includes both amino and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 2-hydroxyethylamine with a suitable precursor under controlled conditions. One common method involves the use of a base to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context[6][6].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structure, which includes both amino and hydroxyethyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-4-3-9(1-2-10)6(12)8-5(4)11/h3,10H,1-2,7H2,(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSQMEZZLPFGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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